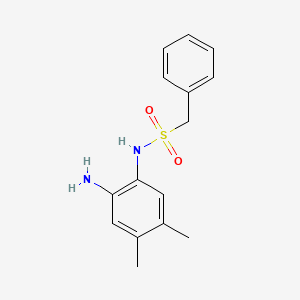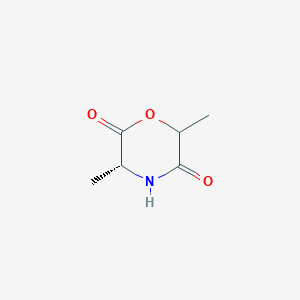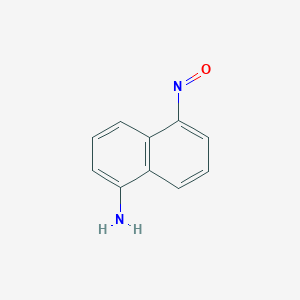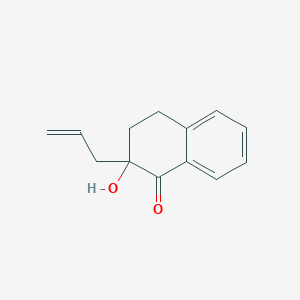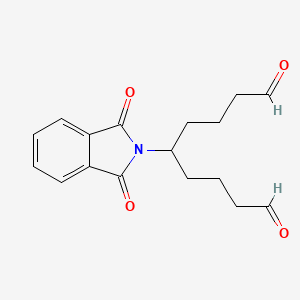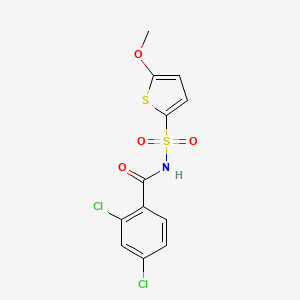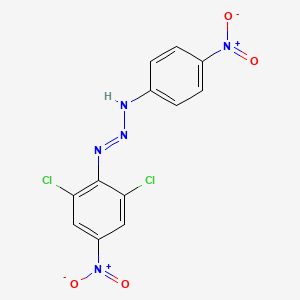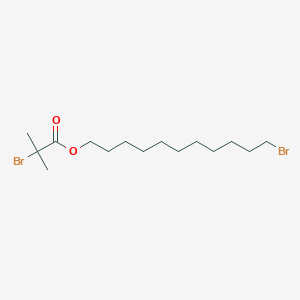![molecular formula C15H20O2S B14245143 S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate CAS No. 389622-14-4](/img/structure/B14245143.png)
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring attached to a thioate group, which is further connected to a dimethylocta-diene chain. The presence of both furan and thioate groups contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate typically involves the reaction of furan-2-ylmethanethiol with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the thioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate involves its interaction with specific molecular targets. The thioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions contribute to the compound’s biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A related compound with similar structural features but lacking the thioate group.
Furan-2-ylmethanethiol: Contains the furan ring and thiol group but lacks the dimethylocta-diene chain.
Uniqueness
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is unique due to the combination of the furan ring, thioate group, and dimethylocta-diene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
389622-14-4 |
|---|---|
Molekularformel |
C15H20O2S |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
S-(furan-2-ylmethyl) 3,7-dimethylocta-2,6-dienethioate |
InChI |
InChI=1S/C15H20O2S/c1-12(2)6-4-7-13(3)10-15(16)18-11-14-8-5-9-17-14/h5-6,8-10H,4,7,11H2,1-3H3 |
InChI-Schlüssel |
SQPCJQAPXYUACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC(=O)SCC1=CC=CO1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


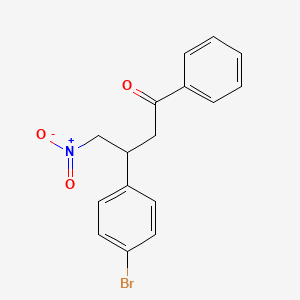
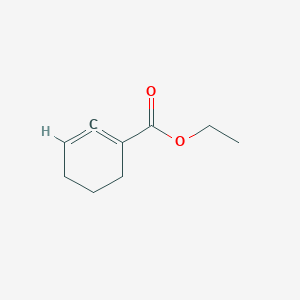
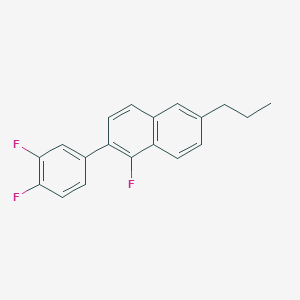
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

